molecular formula C25H27N5O6S3 B2952759 Ethyl 4-(2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-41-3

Ethyl 4-(2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2952759
CAS No.: 392293-41-3
M. Wt: 589.7
InChI Key: MEHKHFNJHXDAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-(piperidin-1-ylsulfonyl)benzamido group at position 5 and a thioacetamido-benzoate ester at position 2. The piperidin-1-ylsulfonyl group enhances electronic interactions with biological targets due to its strong electron-withdrawing nature, while the ethyl benzoate ester likely improves lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O6S3/c1-2-36-23(33)18-6-10-19(11-7-18)26-21(31)16-37-25-29-28-24(38-25)27-22(32)17-8-12-20(13-9-17)39(34,35)30-14-4-3-5-15-30/h6-13H,2-5,14-16H2,1H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHKHFNJHXDAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves:

  • Formation of Thiadiazole Ring : The initial step involves the preparation of the 1,3,4-thiadiazole core, which is crucial for the biological activity.
  • Attachment of Functional Groups : Subsequent reactions introduce various functional groups, including piperidine and sulfonamide moieties, enhancing the compound's pharmacological profile.

The structural formula can be represented as follows:

C19H23N5O3S\text{C}_{19}\text{H}_{23}\text{N}_{5}\text{O}_3\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results in vitro against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance:
    • IC50 Values : The compound showed an IC50 value of approximately 0.084 ± 0.020 mmol/L against MCF-7 cells and 0.034 ± 0.008 mmol/L against A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
  • Mechanisms of Action : The mechanisms underlying its anticancer effects include:
    • Inhibition of Aromatase : The compound has been noted for its ability to inhibit aromatase activity in MCF-7 cells with an IC50 of 0.062 ± 0.004 mmol/L .
    • Targeting Kinase Pathways : Thiadiazole derivatives have been reported to inhibit specific kinase pathways involved in tumor growth and proliferation .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Description
AnticancerSignificant cytotoxicity against MCF-7 and A549 cell lines
Aromatase InhibitionEffective at inhibiting aromatase with low IC50 values
SelectivityDemonstrated selectivity towards cancer cells over non-cancerous NIH3T3 cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on core structures, substituents, biological activities, and synthetic methodologies.

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound 1,3,4-Thiadiazole 4-(Piperidin-1-ylsulfonyl)benzamido, Ethyl benzoate Inferred AChE inhibition (unreported) Likely multi-step coupling (similar to )
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl, Piperidinylacetamide Antihypertensive, anticonvulsant Reflux with piperidine in benzene
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) 1,3,4-Thiadiazole Piperidinylethylthio, Benzamide AChE inhibition Multi-step synthesis; NMR/IR validated
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 1,3,4-Thiadiazole 4-Methyl-3-(piperidin-1-ylsulfonyl)benzamido, Ethyl sulfanylacetate Unreported Not specified (commercial source cited)
Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (A24) 1,3,4-Oxadiazole Pyridin-4-yl, Ethyl benzoate Unreported TLC-monitored multi-step synthesis

Key Structural and Functional Insights

Core Heterocycle Modifications: The target compound and most analogs retain the 1,3,4-thiadiazole core, which is critical for bioactivity due to its electron-deficient nature and planar geometry .

Substituent Effects: Piperidine Derivatives: The target compound’s piperidin-1-ylsulfonyl group is a stronger electron-withdrawing substituent compared to the piperidinylethylthio group in or the piperidinylacetamide in .

Biological Activity Trends :

  • Thiadiazole derivatives with piperidine-linked substituents (e.g., ) show AChE inhibition or antihypertensive activity. The target compound’s sulfonyl group may amplify these effects, though empirical validation is needed.
  • Oxadiazole-based analogs (e.g., A24 ) lack reported activity, suggesting thiadiazole’s superior pharmacological relevance.

Synthetic Methodologies :

  • The target compound likely shares synthetic steps with , such as refluxing with piperidine and benzene, but requires additional steps to incorporate the benzoate ester.
  • Derivatives like and emphasize multi-step syntheses validated by spectroscopic techniques (e.g., NMR, IR), a standard approach for structurally complex heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.